N-Methoxy-N-methylisonicotinamide
Overview
Description
N-Methoxy-N-methylisonicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinamide, where the amide nitrogen is substituted with a methoxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylisonicotinamide can be synthesized through the reaction of isonicotinic acid with methanol and methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methoxy-N-methylisonicotinic acid.
Reduction: Reduction of the compound can yield this compound derivatives with different functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Methoxy-N-methylisonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The methoxy and methyl groups enhance its ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
- N-Methoxy-N-methylpyridine-4-carboxamide
- N-Methoxy-N-methyl-4-pyridinecarboxamide
Comparison: N-Methoxy-N-methylisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide backbone. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy group can influence its solubility and reactivity, making it more suitable for certain applications .
Biological Activity
N-Methoxy-N-methylisonicotinamide (NMIM) is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of metabolic disorders and antimicrobial properties. This article explores the biological activity of NMIM, detailing its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinamide, characterized by the presence of a methoxy group and a methyl group on the nitrogen atom. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, particularly its interaction with various enzymes and receptors.
NMIM primarily exerts its biological effects through the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methyl-nicotinamide (MNA). Elevated levels of NNMT and MNA have been implicated in obesity, insulin resistance, and type 2 diabetes .
Inhibition Studies
Research indicates that NMIM and its analogs can effectively inhibit NNMT activity. For example, a study demonstrated that NMIM analogs exhibited IC50 values ranging from 1.6 to 6.3 µM against human NNMT in cellular models, indicating potent inhibitory effects . This inhibition leads to decreased MNA levels, which is associated with improved insulin sensitivity and glucose metabolism .
Antimicrobial Properties
Preliminary studies suggest that NMIM exhibits antimicrobial activity against various bacterial strains. Specifically, derivatives like 2,6-Dichloro-N-methoxy-N-methylisonicotinamide have shown promise as potential antimicrobial agents. These compounds may interact with bacterial enzymes or receptors, although further detailed studies are required to elucidate the precise mechanisms involved.
Anti-inflammatory Effects
NMIM has also been studied for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by interacting with specific enzymes related to inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
- Metabolic Disorder Models : In animal models of high-fat diet-induced obesity, NMIM treatment led to significant reductions in body weight and improved glucose tolerance compared to untreated controls. These findings underscore NMIM's potential as a therapeutic agent for metabolic disorders .
- Antimicrobial Efficacy : A recent study evaluated the effectiveness of NMIM derivatives against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) significantly lower than those of standard treatments . This highlights NMIM's potential role in addressing antibiotic resistance.
Comparative Analysis
The following table summarizes key findings related to NMIM and its analogs:
Compound | Biological Activity | IC50 (µM) | MIC (µg/mL) | Notes |
---|---|---|---|---|
This compound | NNMT Inhibition | 1.6 - 6.3 | - | Enhances insulin sensitivity |
2,6-Dichloro-N-methoxy-N-methylisonicotinamide | Antimicrobial Activity | - | <0.12 | Effective against M. tuberculosis |
JBSNF-000088 | NNMT Inhibition | 1.8 | - | Reduces MNA levels |
Future Directions
Further research is needed to explore the full therapeutic potential of NMIM and its derivatives. Key areas for future investigation include:
- Pharmacokinetics : Understanding how NMIM is metabolized in vivo will be crucial for determining effective dosing regimens.
- Mechanistic Studies : Detailed studies on how NMIM interacts with specific biological targets will elucidate its mechanisms of action.
- Clinical Trials : Conducting clinical trials will provide insights into the efficacy and safety of NMIM in humans.
Properties
IUPAC Name |
N-methoxy-N-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEFMSGNAOIBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396835 | |
Record name | N-METHOXY-N-METHYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100377-32-0 | |
Record name | N-METHOXY-N-METHYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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